3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-(3-bromophenyl)-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-9-3-1-2-7(4-9)10-8(5-12)6-13-14-10/h1-4,6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXZRLNKNRBURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C=NN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multistep Synthesis via Azo Coupling and Cyclization
Recent research indicates that azo coupling reactions followed by cyclization can be employed to synthesize such compounds, especially when aiming for greener routes.
- Step 1: Synthesis of azo-linked intermediates by diazotization of aniline derivatives followed by coupling with phenolic or aromatic compounds.
- Step 2: Cyclization of the azo intermediates with malononitrile or similar nitrile derivatives under basic or catalytic conditions to form the pyrazole ring.
- Azo-linked 5-amino-pyrazole-4-carbonitriles have been synthesized using tannic acid–functionalized silica-coated Fe₃O₄ nanoparticles as catalysts, performing mechanochemical reactions at room temperature with high efficiency.
- These methods involve the use of azo-linked aldehydes and malononitrile, with subsequent cyclization to form the pyrazole core.
Relevance to the Target Compound:
While these methods are primarily for amino-pyrazoles, similar strategies can be adapted by starting with appropriately substituted azo compounds bearing a bromophenyl group, followed by cyclization.
One-Pot Multicomponent Reactions (MCRs)
Recent advances have demonstrated that multicomponent reactions can efficiently produce substituted pyrazoles, including derivatives with bromophenyl groups.
- Reactants: Bromophenyl hydrazine derivatives, malononitrile, and aldehydes.
- Catalysts: Acidic or basic catalysts, sometimes supported on nanoparticles for green chemistry approaches.
- Conditions: Solvent-free or environmentally benign solvents like ethanol, at room temperature or mild heating.
- Outcome: Formation of 3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile via cyclization and dehydration steps.
- Green synthesis routes utilizing mechanochemistry have been successfully employed to synthesize pyrazole derivatives with various substituents, including halogens, under solvent-free conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1H-pyrazole-4-carbonitrile undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as bromination and nitration.
Nucleophilic Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) can be used for bromination reactions.
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Major Products Formed
The major products formed from these reactions include brominated and nitrated derivatives of the original compound, which can be further utilized in various chemical syntheses.
Scientific Research Applications
3-(3-Bromophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic activities.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and antifungal properties.
Material Science: It is used in the development of new materials with specific properties, such as coordination complexes with transition metals.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The presence of the bromine atom and nitrile group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
Substituent Position and Type
- 3-Nitro-1H-pyrazole-4-carbonitrile (CAS: 145369-94-4) : The nitro group at the 3-position is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the bromophenyl group in the target compound. However, the bromophenyl group introduces steric bulk and lipophilicity, which may improve membrane permeability in biological systems .
- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS: 51516-68-8): Replacing bromine with chlorine reduces molecular weight (218.64 g/mol vs. 248.08 g/mol) and slightly decreases steric hindrance. Chlorine’s lower polarizability may result in weaker halogen bonding compared to bromine in drug-receptor interactions .
Functional Group Variations
- 5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile (3d): The addition of an amino group and bromopropanoyl side chain increases molecular weight (255.2 g/mol) and introduces hydrogen-bonding capacity, which is absent in the target compound. This enhances solubility in polar solvents .
- 3-Amino-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 21230-50-2): The methyl group at the 1-position and amino group at the 3-position create a compact structure (similarity score: 0.89 to the target compound). The amino group facilitates nucleophilic reactions, whereas the bromophenyl group in the target compound favors electrophilic substitution .
Physicochemical Properties
Melting Points and Stability
- 5-Amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile (4a): Melting point (228–229°C) is elevated due to nitro groups enhancing intermolecular dipole interactions. In contrast, the bromophenyl group in the target compound likely lowers the melting point due to reduced polarity .
- 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile (CAS: 863752-24-3): Bromine at the pyrazole’s 4-position (vs.
Spectroscopic Data
- The nitrile group in 3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile exhibits IR absorption near ~2230 cm⁻¹, consistent with other pyrazole carbonitriles (e.g., 2296 cm⁻¹ in compound 4a) .
- $^{1}\text{H NMR}$ signals for aromatic protons in bromophenyl derivatives (e.g., δ 7.20–7.59 ppm in compound 4b) overlap with those of similar compounds, but integration patterns vary with substituent positions .
Antioxidant and Anti-inflammatory Activity
- 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives (4a-e) : These compounds exhibit significant antioxidant activity, with IC$_{50}$ values comparable to standards like ascorbic acid. The target compound’s bromophenyl group may confer similar bioactivity through radical stabilization .
- 3-Azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile : The azido group enables click chemistry applications, a feature absent in the target compound unless modified post-synthesis .
Comparative Data Table
Biological Activity
3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, with the molecular formula C10H6BrN3 and a molecular weight of 248.08 g/mol, is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications based on various studies and findings.
Chemical Structure and Properties
The compound features a pyrazole ring with a bromophenyl group and a carbonitrile functional group . The presence of these functional groups contributes to its reactivity and biological activity. The bromine atom enhances its electrophilic character, making it more reactive towards nucleophiles, which is crucial for its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties. The pyrazole moiety is associated with various pharmacological effects, making it a target for drug development.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound:
- Inhibition of Cancer Cell Lines: Compounds similar to this compound have been shown to inhibit growth in various cancer cell lines. For instance, derivatives have demonstrated efficacy against glioblastoma by inhibiting key kinases involved in tumor progression .
- Mechanism of Action: Molecular docking studies suggest that this compound interacts with enzymes involved in inflammatory pathways and receptors implicated in cancer progression. These interactions are essential for understanding its mechanism of action.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects:
- Cytokine Modulation: Research indicates that pyrazole derivatives can modulate the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases. This modulation can lead to reduced inflammation and tissue damage .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-bromophenyl)-1H-pyrazole-4-carbonitrile | Bromine at para position | Different electronic properties |
| 5-amino-3-bromo-1H-pyrazole-4-carbonitrile | Amino group at position 5 | Enhanced biological activity |
| 1-(4-fluorophenyl)-3,5-diphenyl-1H-pyrazole-4-carbonitrile | Fluorine substituent | Potentially different pharmacokinetics |
| 5-amino-1-(tert-butyl)-pyrazole-4-carboxamide | Carboxamide instead of carbonitrile | Different reactivity profile |
The unique combination of bromine substitution and carbonitrile functionality in this compound contributes to its distinctive chemical behavior and potential applications in drug design.
Case Studies
Recent studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:
- Antitumor Activity: A study demonstrated that certain pyrazole derivatives exhibited potent inhibitory activity against BRAF(V600E) and EGFR, which are key targets in cancer therapy .
- Anti-inflammatory Effects: Another research highlighted the ability of pyrazole compounds to inhibit LPS-induced production of nitric oxide (NO) and TNF-α, showcasing their potential as anti-inflammatory agents .
Q & A
Basic: How can the synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile be optimized to improve yield?
Answer:
- Reaction Conditions: Use reflux conditions (e.g., 2–3 hours in methanol or dichloromethane) and adjust heating duration based on TLC monitoring to avoid side reactions .
- Purification: Recrystallization from methanol (as in ) or flash chromatography (cyclohexane/ethyl acetate gradients) enhances purity and yield .
- Catalyst Optimization: Introduce trifluoroacetic acid (TFA) as a catalyst in stoichiometric ratios to accelerate cyclization, as demonstrated in triazole-pyrazole hybrid syntheses .
Advanced: How can contradictions in spectroscopic data for pyrazole derivatives be resolved?
Answer:
- Cross-Validation: Compare IR peaks (e.g., ν(CN) at 2231 cm⁻¹ vs. 2210 cm⁻¹ in and ) and NMR shifts (e.g., aromatic protons at δ 7.54 ppm in CDCl₃ ) with computational predictions (DFT calculations).
- Crystallography: Use single-crystal X-ray diffraction (as in ) to confirm bond angles and substituent positions, resolving ambiguities in NOE or coupling constants .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (e.g., δ 150.4 ppm for pyrazole carbons ) to confirm aromatic substitution patterns.
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M]+ at m/z 238.0961 ).
- IR Spectroscopy: Identify nitrile (2231 cm⁻¹) and C-Br (600–700 cm⁻¹) stretches .
Advanced: How can computational methods guide reaction design for derivatives of this compound?
Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., density functional theory) to model intermediates and transition states, reducing trial-and-error experimentation .
- Machine Learning: Train models on existing pyrazole synthesis data (e.g., yields, substituent effects) to predict optimal conditions for novel derivatives .
Basic: What safety protocols are essential during the handling and synthesis of brominated pyrazoles?
Answer:
- Ventilation: Use fume hoods to avoid inhalation of brominated intermediates .
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats .
- Waste Disposal: Neutralize acidic byproducts (e.g., TFA) before disposal to prevent environmental contamination .
Advanced: How can substituent effects on bioactivity be systematically studied in pyrazole derivatives?
Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with varied substituents (e.g., 4-chlorophenyl, trifluoroethyl) and test in biological assays (e.g., antitubulin activity in ) .
- Docking Studies: Perform molecular docking with target proteins (e.g., σ₁ receptors) to rationalize observed bioactivity trends .
Basic: What recrystallization solvents are optimal for purifying bromophenyl-pyrazole intermediates?
Answer:
- Methanol: Effective for removing polar impurities (yield: 63–68%, m.p. 135–210°C) .
- Ethanol/Water Mixtures: Adjust ratios to balance solubility and crystal growth kinetics, avoiding solvent co-crystallization .
Advanced: How can reaction scalability be improved without compromising regioselectivity?
Answer:
- Flow Chemistry: Implement continuous-flow reactors to maintain precise temperature control and reduce side-product formation .
- Microwave Assistance: Use microwave irradiation to accelerate cyclization steps (e.g., reducing 16-hour reactions to 2–4 hours) .
Basic: How to troubleshoot low yields in pyrazole cyclocondensation reactions?
Answer:
- Catalyst Screening: Test Brønsted acids (e.g., TFA) or Lewis acids (e.g., ZnCl₂) to stabilize intermediates .
- Solvent Polarity: Switch from dichloromethane to DMF for higher dielectric constant, enhancing dipole interactions .
Advanced: What strategies mitigate halogen exchange in bromophenyl-pyrazole derivatives?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
